2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane
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Overview
Description
2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C₄H₂Cl₂F₆ and a molecular weight of 234.96 g/mol . This compound is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a butane backbone. It is primarily used in research settings and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobutane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the halogenation process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing halogenated compounds.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 2,2-diiodo-1,1,1,4,4,4-hexafluorobutane, while reduction with lithium aluminum hydride can produce partially fluorinated butane derivatives.
Scientific Research Applications
2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Biology: The compound is used in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Research on the potential therapeutic applications of fluorinated compounds often includes studies on this compound.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by altering their conformation and function. The pathways involved in its action are often related to its ability to disrupt cellular processes through the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Similar in structure but with chlorine atoms at different positions.
1,1,1,2,2,2-Hexafluorobutane: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane: A shorter chain analog with different physical and chemical properties.
Uniqueness
2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it valuable in applications requiring precise control over chemical reactivity and product formation.
Properties
IUPAC Name |
2,2-dichloro-1,1,1,4,4,4-hexafluorobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOERTVADMVAHAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371636 |
Source
|
Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162462-08-0 |
Source
|
Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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